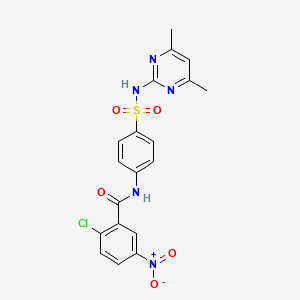

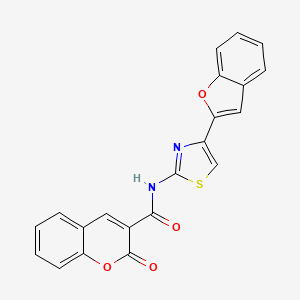

![molecular formula C11H14N4O B2730724 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1343063-60-4](/img/structure/B2730724.png)

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

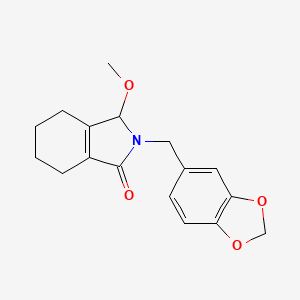

“3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C11H14N4O . It is used for testing and research purposes only and is not suitable for use as a medicine, food, or household item .

Synthesis Analysis

The synthesis of triazole compounds, including “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine”, involves aromatic nucleophilic substitution . The process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” has been studied using techniques such as X-ray diffraction . The C–N bond distances of the ethyl substituents at the amino moiety are varied within a range of 1.456–1.462 Å .Chemical Reactions Analysis

The chemical reactions of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involve various interactions. For instance, the ®β-amino group forms four hydrogen bonding interactions with the side chains of a tyrosine (Tyr662) and two glutamate residues (Glu205 and Glu206) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” include a melting point of 188–189 °C . The compound also exhibits specific NMR and IR spectra .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, also known as 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine:

Antibacterial Agents

Research has shown that triazolo[4,3-a]pyridine derivatives, including 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, exhibit significant antibacterial activity. These compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves inhibiting bacterial cell wall synthesis or interfering with bacterial DNA replication .

Antiviral Applications

Triazolo[4,3-a]pyridine derivatives have also been explored for their antiviral properties. These compounds have shown potential in inhibiting the replication of viruses such as Herpes simplex virus (HSV) and other viral pathogens. The antiviral activity is attributed to the ability of these compounds to interfere with viral DNA synthesis and replication .

Anti-inflammatory Agents

The anti-inflammatory properties of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine have been investigated in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases .

Anticancer Research

In the field of oncology, triazolo[4,3-a]pyridine derivatives have been studied for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of tumor cells. They have shown promise in the treatment of various cancers, including breast, lung, and colon cancers .

Neuroprotective Agents

Research has indicated that 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine may have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They may also enhance cognitive function and memory .

Antidiabetic Agents

The potential of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine as an antidiabetic agent has been investigated. These compounds can improve insulin sensitivity and reduce blood glucose levels, making them promising candidates for the treatment of type 2 diabetes. They may also protect pancreatic β-cells from damage .

Material Science Applications

Beyond medicinal chemistry, triazolo[4,3-a]pyridine derivatives have applications in material science. These compounds can be used in the development of new materials with unique properties, such as improved thermal stability, conductivity, and mechanical strength. They are being explored for use in various industrial applications, including the development of advanced polymers and coatings .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKSTPFWDGAOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C3N2C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

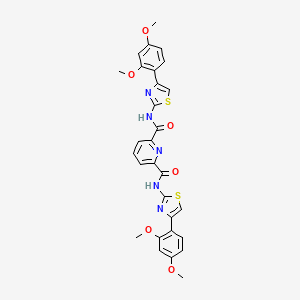

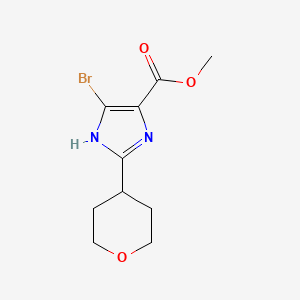

![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)

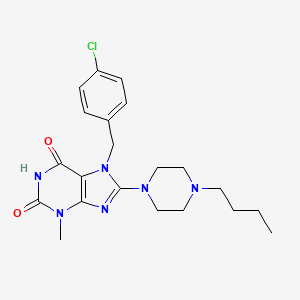

![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)